2-(Pyridin-2-ylamino)benzenethiol
Overview
Description
2-(Pyridin-2-ylamino)benzenethiol is an organic compound with the molecular formula C₁₁H₁₀N₂S It is a heterocyclic compound that contains both a pyridine ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylamino)benzenethiol can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-chlorobenzenethiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminopyridine and 2-chlorobenzenethiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or dimethylformamide, and heated to reflux for several hours.
Product Isolation: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylamino)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiol derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
2-(Pyridin-2-ylamino)benzenethiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Chemical Sensors: The compound’s unique properties make it suitable for use in chemical sensors and detection systems.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylamino)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)benzenethiol: Lacks the amino group, which may affect its reactivity and biological activity.
2-(Pyridin-2-ylamino)benzene: Lacks the thiol group, which may reduce its ability to form covalent bonds with proteins.
2-(Pyridin-2-ylamino)pyridine: Contains an additional pyridine ring, which may enhance its ability to interact with biological targets.
Uniqueness
2-(Pyridin-2-ylamino)benzenethiol is unique due to the presence of both the pyridine ring and the thiol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(pyridin-2-ylamino)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h1-8,14H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMZVDWMZEJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=N2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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